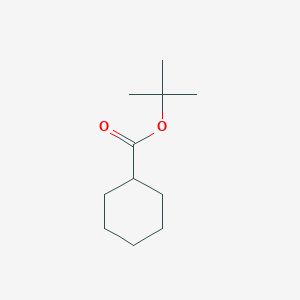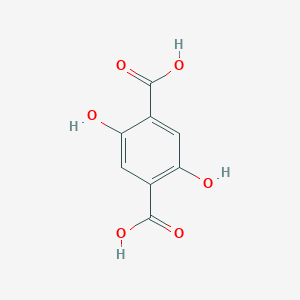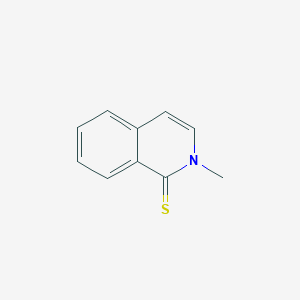
2-Methylisoquinoline-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylisoquinoline-1-thione is a heterocyclic compound with a molecular formula of C10H9NS. It is a yellow crystalline solid that is used in various scientific research applications. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
作用機序
The mechanism of action of 2-Methylisoquinoline-1-thione involves the inhibition of enzymes involved in cellular signaling pathways. The compound has been found to irreversibly bind to the active site of certain enzymes, leading to their inactivation. This inactivation can result in altered cellular responses and provide insight into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
2-Methylisoquinoline-1-thione has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool in the study of various diseases.
実験室実験の利点と制限
The advantages of using 2-Methylisoquinoline-1-thione in lab experiments include its ability to inhibit the activity of certain enzymes, providing insight into the mechanisms underlying various diseases. Additionally, the compound exhibits various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. However, the limitations of using 2-Methylisoquinoline-1-thione include its potential toxicity and the need for careful handling and disposal.
将来の方向性
For research involving 2-Methylisoquinoline-1-thione include the investigation of its potential as a cancer therapy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant properties. The compound's potential toxicity should also be further investigated to ensure its safe use in lab experiments.
In conclusion, 2-Methylisoquinoline-1-thione is a valuable tool in various scientific research applications. Its ability to inhibit the activity of certain enzymes and exhibit various biochemical and physiological effects make it a promising candidate for the study of cellular processes and disease mechanisms. Further research is needed to fully understand its potential as a cancer therapy and to ensure its safe use in lab experiments.
合成法
The synthesis of 2-Methylisoquinoline-1-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-1,2-dihydroisoquinoline with sulfur in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Methylisoquinoline-1-thione.
科学的研究の応用
2-Methylisoquinoline-1-thione has been extensively used in various scientific research applications. One of its primary uses is in the study of cellular processes. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insight into the mechanisms underlying various diseases.
特性
CAS番号 |
14945-74-5 |
|---|---|
分子式 |
C10H9NS |
分子量 |
175.25 g/mol |
IUPAC名 |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
InChIキー |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
正規SMILES |
CN1C=CC2=CC=CC=C2C1=S |
その他のCAS番号 |
14945-74-5 |
同義語 |
2-methyl-1(2H)-thioisoquinolone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



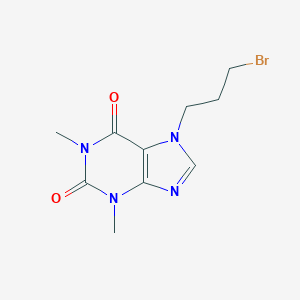
![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
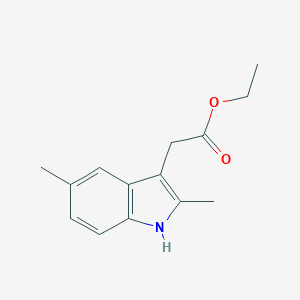
![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)
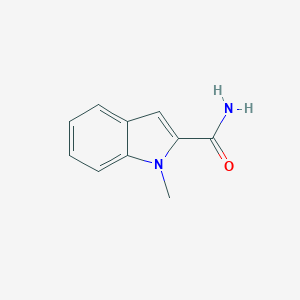
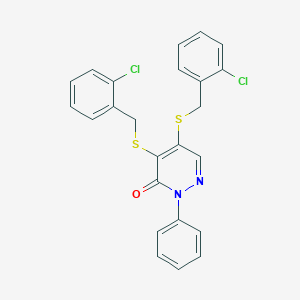
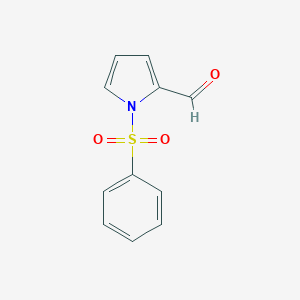
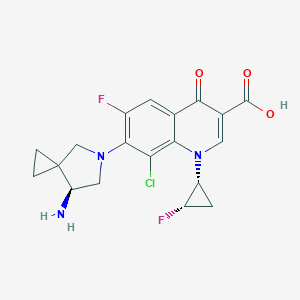
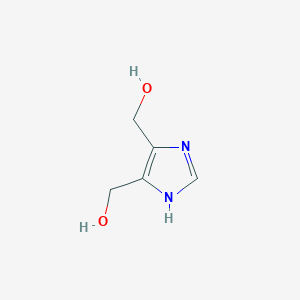
![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
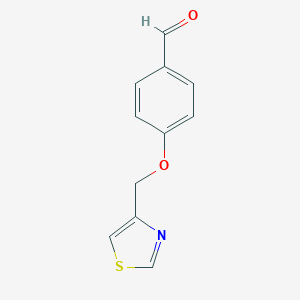
![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
